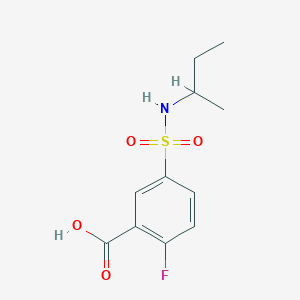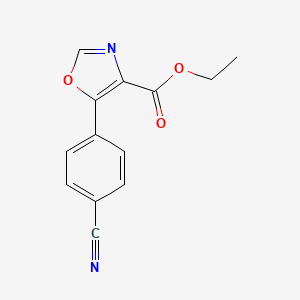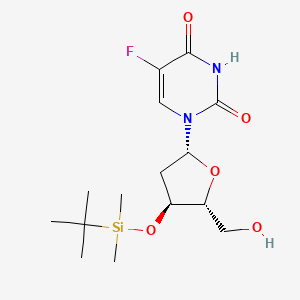![molecular formula C14H12O3 B8473825 1-(2,6-Dihydroxy[1,1'-biphenyl]-3-yl)ethanone CAS No. 888968-50-1](/img/structure/B8473825.png)
1-(2,6-Dihydroxy[1,1'-biphenyl]-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one is an organic compound with the molecular formula C14H12O3 This compound is characterized by the presence of two hydroxyl groups attached to a biphenyl structure, along with an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dihydroxybiphenyl and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
化学反応の分析
Types of Reactions
1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic properties and potential use in treating various diseases.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ethanone moiety play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
1-(2,6-Dihydroxyphenyl)ethanone: This compound shares a similar structure but lacks the biphenyl moiety.
1-(2-Hydroxy-6-methoxyphenyl)ethanone: This compound has a methoxy group instead of a second hydroxyl group.
Uniqueness
1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one is unique due to its biphenyl structure combined with two hydroxyl groups and an ethanone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
888968-50-1 |
|---|---|
分子式 |
C14H12O3 |
分子量 |
228.24 g/mol |
IUPAC名 |
1-(2,4-dihydroxy-3-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H12O3/c1-9(15)11-7-8-12(16)13(14(11)17)10-5-3-2-4-6-10/h2-8,16-17H,1H3 |
InChIキー |
MUNOLKDCAGRIAB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C2=CC=CC=C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
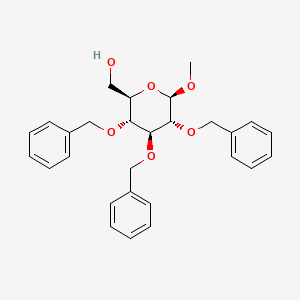
![3-(4-Methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B8473758.png)
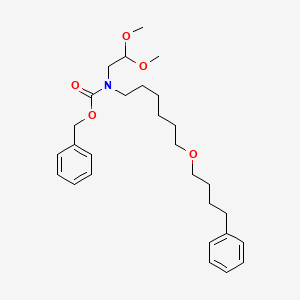
![[1-(4-Methoxy-phenyl)-cyclohexyl]-acetic acid](/img/structure/B8473765.png)
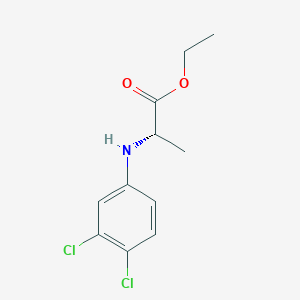
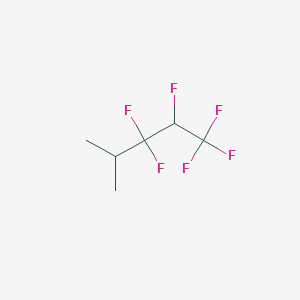
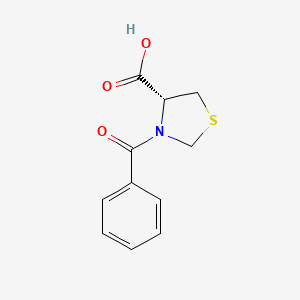
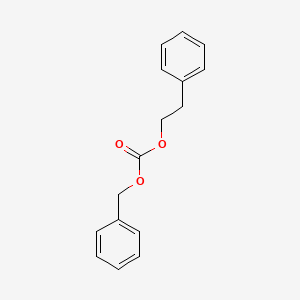
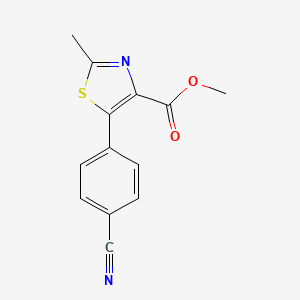
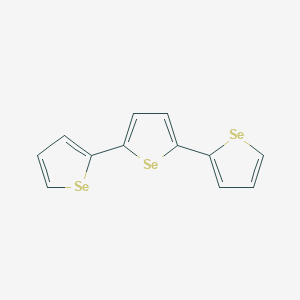
![4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B8473815.png)
